3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is a compound that belongs to the class of tetrazines, which are aromatic heterocycles characterized by a high nitrogen content. This specific compound features two bromothiophenyl groups attached to the 3 and 6 positions of the tetrazine ring. Tetrazines are known for their stability and reactivity, making them valuable in various chemical applications, particularly in organic synthesis and materials science.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its unique nitrogen-rich structure. It is often utilized in research related to organic electronics and photonic materials due to its electronic properties and potential for functionalization.
The synthesis of 3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine can be achieved through several methods:
The molecular structure of 3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine can be represented as follows:
BrC1=C(SC=C1)N=N=C(N=N)C2=C(SC=C2)Br3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine exhibits notable reactivity due to the presence of multiple functional groups:
The mechanism of action for 3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine primarily involves its ability to undergo rapid cycloaddition reactions due to the inherent strain in the tetrazine ring. This property is exploited in bioorthogonal chemistry where tetrazines react with trans-cyclooctenes or other strained alkenes.
The reaction proceeds through a [3+2] cycloaddition mechanism where the high electron density on the nitrogen atoms facilitates nucleophilic attack on electrophiles.
Thermal stability and degradation pathways can be analyzed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: